molecular formula C4H7NO2S2 B8488302 NSC 157429 CAS No. 40520-04-5

NSC 157429

Cat. No. B8488302
M. Wt: 165.2 g/mol
InChI Key: CVYLWKKBVGCWBQ-UHFFFAOYSA-N
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Patent
US04220644

Procedure details

Glycine (60 g., 0.8 mol.) was added to a cooled (5°-10°) solution of 89.6 g. (1.6 mol.) of potassium hydroxide in 200 ml. of water. After complete dissolution 60.8 g. (0.8 mol.) of carbon disulfide was added and the reaction mixture was stirred at 25° for three hours. A solution of 113.6 g. (0.8 mol.) of methyl iodide in 200 ml. of ethanol was added while maintaining the temperature at 25°-30°. The reaction mixture was stirred for two hours at 25°, then concentrated in vacuo and the remaining aqueous phase was basicified to pH 8.0 with aqueous sodium carbonate and extracted with ether. The aqueous phase was acidified to pH 2.5 with dilute hydrochloric acid and extracted with ethyl acetate. The extract was concentrated in vacuo and the residue recrystallized from toluene to give methyl carboxymethyldithiocarbamate.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1.6 mol
Type
reactant
Reaction Step Two
Quantity
0.8 mol
Type
reactant
Reaction Step Three
Quantity
0.8 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[OH-].[K+].[C:8](=[S:10])=[S:9].[CH3:11]I>C(O)C.O>[C:3]([CH2:2][NH:1][C:8](=[S:10])[S:9][CH3:11])([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
NCC(=O)O
Step Two
Name
Quantity
1.6 mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0.8 mol
Type
reactant
Smiles
C(=S)=S
Step Four
Name
Quantity
0.8 mol
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 25° for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled (5°-10°) solution of 89.6 g
DISSOLUTION
Type
DISSOLUTION
Details
After complete dissolution 60.8 g
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 25°-30°
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for two hours at 25°
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from toluene

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(O)CNC(SC)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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